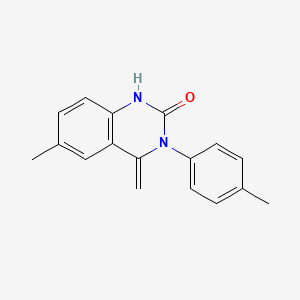
6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone, also known as MMQ, is a synthetic organic compound that belongs to the quinazolinone family. It has gained significant attention in the scientific community due to its unique chemical structure and potential applications in medicinal chemistry. MMQ is a heterocyclic compound that contains two nitrogen atoms and a carbonyl group, making it an important intermediate in the synthesis of various bioactive molecules.
Mécanisme D'action
The mechanism of action of 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone is not fully understood. However, it has been suggested that 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone exerts its biological activities by modulating the activity of various enzymes and receptors. 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has been reported to modulate the activity of ion channels in the brain, leading to anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and has a well-defined chemical structure, making it a useful intermediate in the synthesis of various bioactive molecules. 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has also been shown to exhibit a broad spectrum of biological activities, making it a promising lead compound for drug discovery. However, 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has some limitations for lab experiments. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone is not fully understood, which can make it challenging to design experiments to study its biological effects.
Orientations Futures
There are several future directions for research on 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone. One area of research is to investigate the structure-activity relationship of 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone and its analogs to identify more potent and selective compounds for drug discovery. Another area of research is to study the mechanism of action of 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone in more detail to better understand its biological effects. Furthermore, 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has potential applications in the treatment of various diseases, including cancer, inflammation, and epilepsy, which could be explored in future studies. Overall, 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone is a promising compound with a range of potential applications in medicinal chemistry.
Méthodes De Synthèse
6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone can be synthesized using different methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Gabriel synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid or an amino alcohol with an aldehyde or a ketone, followed by cyclization to form the quinazolinone ring. The Friedländer synthesis involves the condensation of an aniline derivative with an aldehyde or a ketone, followed by cyclization to form the quinazolinone ring. The Gabriel synthesis involves the reaction of an amine with phthalimide, followed by hydrolysis and cyclization to form the quinazolinone ring.
Applications De Recherche Scientifique
6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a broad spectrum of biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone has been shown to exhibit anticonvulsant activity by modulating the activity of ion channels in the brain.
Propriétés
IUPAC Name |
6-methyl-4-methylidene-3-(4-methylphenyl)-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-4-7-14(8-5-11)19-13(3)15-10-12(2)6-9-16(15)18-17(19)20/h4-10H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTBRUAMGQXASI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C)C3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-4-methylene-3-(4-methylphenyl)-3,4-dihydro-2(1H)-quinazolinone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
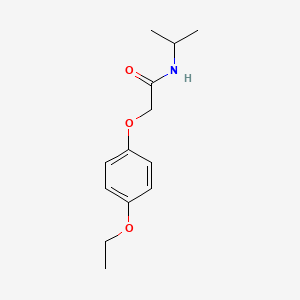

![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)
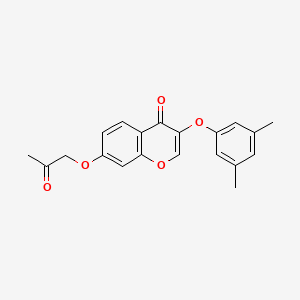
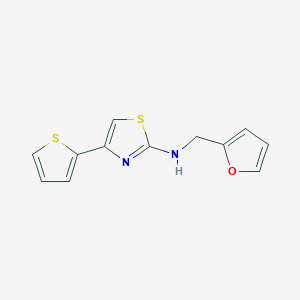
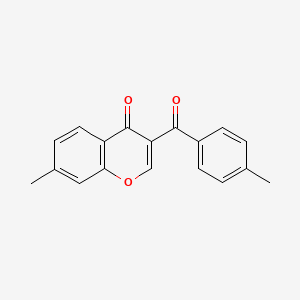
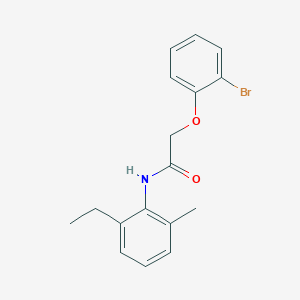
![4-(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}morpholin-4-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5691831.png)